2-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13BrClN It is a derivative of phenylethylamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 2-methylphenylethylamine. The process can be summarized as follows:
Bromination: 2-methylphenylethylamine is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position of the phenyl ring.
Formation of Hydrochloride Salt: The resulting 2-(4-bromo-2-methylphenyl)ethan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-(4-methoxy-2-methylphenyl)ethan-1-amine.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Scientific Research Applications
2-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methyl substitutions on the phenyl ring can influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenyl)ethan-1-amine hydrochloride
- 2-bromoethylamine hydrobromide
Uniqueness
2-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can result in distinct chemical and biological properties compared to other similar compounds. The position of the bromine and methyl groups can significantly affect the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7-6-9(10)3-2-8(7)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUBHPNUKQIAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215797-60-7 |
Source
|
Record name | Benzeneethanamine, 4-bromo-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215797-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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